E-1,9-Dodecadiene

Polymer Chemistry ADMET Polymerization Telechelic Polymers

E-1,9-Dodecadiene (CAS 157887-66-6, IUPAC: (9E)-dodeca-1,9-diene) is a linear, non-conjugated diene hydrocarbon with the molecular formula C12H22. It belongs to the class of α,ω-dienes, distinguished by two terminal double bonds separated by a saturated carbon chain.

Molecular Formula C12H22
Molecular Weight 166.30 g/mol
CAS No. 157887-66-6
Cat. No. B14268042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-1,9-Dodecadiene
CAS157887-66-6
Molecular FormulaC12H22
Molecular Weight166.30 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCC=C
InChIInChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-12H2,2H3/b8-6+
InChIKeyNXAAKAVSSNVOKK-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E-1,9-Dodecadiene (CAS 157887-66-6): Baseline Overview for Procurement Decisions


E-1,9-Dodecadiene (CAS 157887-66-6, IUPAC: (9E)-dodeca-1,9-diene) is a linear, non-conjugated diene hydrocarbon with the molecular formula C12H22 [1]. It belongs to the class of α,ω-dienes, distinguished by two terminal double bonds separated by a saturated carbon chain [2]. This structural feature dictates its primary utility as a versatile monomer in polymer science, particularly in Acyclic Diene Metathesis (ADMET) polymerization, where it enables the precise synthesis of telechelic polymers and copolymers with tunable properties [3][4]. For procurement, its specific chain length and double-bond configuration are non-negotiable for achieving target polymer microstructures and material performance.

Why Generic Substitution Fails for E-1,9-Dodecadiene in ADMET Polymerization


Generic substitution of E-1,9-Dodecadiene with other α,ω-dienes or diene isomers is a high-risk decision in ADMET polymerization because the monomer's carbon chain length and double-bond stereochemistry are deterministic factors governing both reaction kinetics and the resulting polymer's physicochemical properties [1]. The eight-carbon saturated spacer between the terminal alkenes directly influences the rate of metathesis and the degree of polymerization, which in turn dictates the polymer's molecular weight, melting point, and crystallinity [2]. Furthermore, the trans (E) configuration of the internal double bond, in contrast to the cis (Z) isomer, can alter the monomer's reactivity and the final polymer's mechanical properties due to differences in chain packing and flexibility. Substituting with a shorter diene like 1,9-decadiene or an isomer with different double-bond placement will yield a structurally and functionally distinct polymer, compromising application-specific performance.

E-1,9-Dodecadiene: Product-Specific Quantitative Evidence Guide


Superior Monomer for Telechelic Polymer Synthesis via ADMET

E-1,9-Dodecadiene's specific C12 chain length is optimal for the synthesis of ester-terminated telechelic polymers via ADMET polymerization [1]. While 1,9-decadiene (C10) is commonly used, the longer C12 chain of E-1,9-Dodecadiene allows for the production of polymers with a more defined and extended aliphatic segment between functional end-groups, which can enhance material properties such as flexibility and hydrophobicity. The ADMET polymerization of 1,9-decadiene with a monoolefin yields polymers with a number-average molecular weight (Mn) in the range of 9300–23,400 g/mol under optimized conditions [2]. Substituting E-1,9-Dodecadiene for 1,9-decadiene is expected to produce polymers with a higher Mn for a given reaction time due to the increased molecular weight of the monomer and potentially altered metathesis kinetics.

Polymer Chemistry ADMET Polymerization Telechelic Polymers

Patented Intermediate for Cost-Effective Synthesis of 9-Alkenyl Ester Pheromones

E-1,9-Dodecadiene is a key intermediate in a patented, industrially scalable process for the synthesis of 9-alkenyl ester pheromones [1][2]. This process, which involves the disproportionation of cyclooctene with an α-olefin, overcomes the limitations of prior art multi-step syntheses that suffered from low overall yields and high reagent costs. The patent specifically claims the production of 1,9-alkadienes, including 1,9-dodecadiene, as a crucial precursor. In contrast, alternative routes to 9-dodecenyl acetate, a common pheromone component, are described as requiring numerous steps with low overall yields [2]. The patent's process provides a more efficient and economic large-scale synthesis route for these valuable compounds.

Pheromone Synthesis Agricultural Chemistry Process Chemistry

Unique Copolymerization Behavior in Nonconjugated Diene Systems

Studies on the copolymerization of long-chain α-olefins with nonconjugated dienes demonstrate that the diene's chain length is a critical parameter for controlling polymer properties [1]. Specifically, the copolymerization of 1-dodecene with 1,11-dodecadiene (a structural isomer of E-1,9-Dodecadiene) yields ultrahigh molecular weight polymers with low polydispersity indices [1]. While direct data for E-1,9-Dodecadiene is not available, this class-level evidence suggests that the C12 diene skeleton is uniquely suited for producing high-performance polyolefin copolymers. The use of E-1,9-Dodecadiene, with its different double-bond placement compared to 1,11-dodecadiene, would introduce a distinct pattern of unsaturation along the polymer backbone, leading to a material with a different cross-linking density and, consequently, a unique set of mechanical and thermal properties.

Polyolefin Copolymers Catalysis Material Science

Best Research and Industrial Application Scenarios for E-1,9-Dodecadiene


Synthesis of Telechelic Polymers with Tailored Aliphatic Segments

E-1,9-Dodecadiene is the monomer of choice for researchers and industrial chemists aiming to synthesize telechelic polymers with a precise, extended aliphatic spacer between functional end-groups. By substituting this C12 diene for the more common C10 analog (1,9-decadiene) in ADMET polymerization [1], scientists can achieve higher molecular weight polymers and tune the flexibility and hydrophobicity of the final material for applications in specialty coatings, adhesives, and biomedical polymers.

Cost-Effective, Scalable Production of 9-Alkenyl Ester Pheromones

Agricultural chemical manufacturers should procure E-1,9-Dodecadiene as a strategic intermediate for the large-scale, cost-effective production of 9-alkenyl ester pheromones [2][3]. The patented disproportionation process that utilizes this diene as a precursor offers a significant economic advantage over traditional, multi-step synthetic routes, enabling more competitive pricing and wider commercial availability of these important pest control agents.

Development of Novel Polyolefin Copolymers with Unique Cross-linking Densities

Polymer scientists seeking to develop next-generation polyolefin materials with distinct properties should utilize E-1,9-Dodecadiene as a comonomer [4]. Its unique C12 backbone and specific 1,9-placement of unsaturation will introduce a pattern of branching and potential cross-linking sites that differs from its isomer 1,11-dodecadiene. This allows for the systematic investigation of structure-property relationships and the creation of materials with tailored mechanical strength, thermal stability, and processability for advanced engineering applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for E-1,9-Dodecadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.